molecular formula C23H16Cl4N2 B10912461 1-benzyl-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole

1-benzyl-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole

Cat. No.: B10912461
M. Wt: 462.2 g/mol
InChI Key: UBKXERFPUPHNNG-UHFFFAOYSA-N
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Description

1-benzyl-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole is a chemical compound with the following structural formula:

C24H16Cl2N2\text{C}_{24}\text{H}_{16}\text{Cl}_2\text{N}_2 C24​H16​Cl2​N2​

This compound belongs to the pyrazole class and contains both benzyl and dichlorophenyl substituents. It is a crystalline solid with a melting point around 200°C. Its synthesis and applications have attracted scientific interest due to its unique properties.

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for the preparation of 1-benzyl-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole. One common method involves the reaction of 3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole with benzyl bromide in the presence of a base (such as potassium carbonate) in a suitable solvent (e.g., DMF or DMSO). The benzyl group is introduced via nucleophilic substitution.

Industrial Production:

While industrial-scale production methods may vary, the compound can be synthesized using cost-effective and scalable processes. These methods often involve efficient reagents and optimized reaction conditions to achieve high yields.

Chemical Reactions Analysis

1-benzyl-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions:

    Oxidation: It can be oxidized using strong oxidants (e.g., m-chloroperbenzoic acid) to form corresponding pyrazole oxides.

    Reduction: Reduction with suitable reducing agents (e.g., lithium aluminum hydride) leads to the corresponding pyrazoline derivative.

    Substitution: The benzyl group can be substituted using nucleophiles (e.g., amines) to modify its properties.

Common reagents include Lewis acids, bases, and transition metal catalysts. Major products from these reactions include derivatives with altered electronic properties or functional groups.

Scientific Research Applications

1-benzyl-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole finds applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand.

    Medicine: Studied for its pharmacological properties (e.g., anti-inflammatory, antitumor).

    Industry: Used in the synthesis of agrochemicals or materials.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. It may interact with cellular receptors, enzymes, or signaling pathways. Further research is needed to elucidate its precise targets.

Comparison with Similar Compounds

1-benzyl-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole stands out due to its unique combination of substituents. Similar compounds include other pyrazoles, but their specific structures and properties differ.

Properties

Molecular Formula

C23H16Cl4N2

Molecular Weight

462.2 g/mol

IUPAC Name

1-benzyl-3,5-bis(3,4-dichlorophenyl)-4-methylpyrazole

InChI

InChI=1S/C23H16Cl4N2/c1-14-22(16-7-9-18(24)20(26)11-16)28-29(13-15-5-3-2-4-6-15)23(14)17-8-10-19(25)21(27)12-17/h2-12H,13H2,1H3

InChI Key

UBKXERFPUPHNNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC(=C(C=C2)Cl)Cl)CC3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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